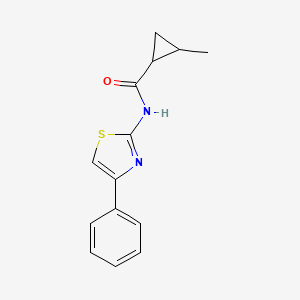

2-methyl-N-(4-phenyl-1,3-thiazol-2-yl)cyclopropane-1-carboxamide

Description

2-Methyl-N-(4-phenyl-1,3-thiazol-2-yl)cyclopropane-1-carboxamide is a synthetic organic compound featuring a cyclopropane carboxamide core linked to a 4-phenyl-substituted 1,3-thiazole ring.

Properties

Molecular Formula |

C14H14N2OS |

|---|---|

Molecular Weight |

258.34 g/mol |

IUPAC Name |

2-methyl-N-(4-phenyl-1,3-thiazol-2-yl)cyclopropane-1-carboxamide |

InChI |

InChI=1S/C14H14N2OS/c1-9-7-11(9)13(17)16-14-15-12(8-18-14)10-5-3-2-4-6-10/h2-6,8-9,11H,7H2,1H3,(H,15,16,17) |

InChI Key |

LJDOVEQSTNDGAQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC1C(=O)NC2=NC(=CS2)C3=CC=CC=C3 |

Origin of Product |

United States |

Biological Activity

The compound 2-methyl-N-(4-phenyl-1,3-thiazol-2-yl)cyclopropane-1-carboxamide is a cyclopropane derivative known for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables and case studies.

- Molecular Formula : C13H14N2OS

- Molecular Weight : 246.33 g/mol

- Structural Characteristics : The compound features a cyclopropane ring, a thiazole moiety, and a phenyl group, which contribute to its pharmacological properties.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its potential as an antimicrobial agent, inhibitor of specific kinases, and its cytotoxic effects.

Antimicrobial Activity

Research has demonstrated that derivatives of cyclopropane exhibit significant antibacterial and antifungal activities. For instance:

| Compound | Target Organism | MIC (μg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 |

| This compound | Escherichia coli | 64 |

The compound showed moderate activity against Staphylococcus aureus and Escherichia coli , indicating its potential as an antimicrobial agent .

Inhibitory Activity Against Kinases

A significant aspect of the biological activity of this compound is its inhibitory effect on various kinases. In a study focusing on GSK-3β (Glycogen Synthase Kinase 3 beta), the compound exhibited competitive inhibition with an IC50 value of approximately 50 nM. This suggests that it may play a role in pathways related to neurodegenerative diseases and cancer .

Cytotoxicity Studies

The cytotoxic effects were evaluated using different cell lines. The results indicated that at concentrations up to 10 µM, the compound did not significantly decrease cell viability in mouse hippocampal neuronal cells (HT-22) or microglial cells (BV-2), suggesting a favorable safety profile .

Case Study 1: GSK-3β Inhibition

In a detailed analysis involving various derivatives, it was found that modifications in the cyclopropane structure significantly influenced the inhibitory activity against GSK-3β. The introduction of alkyl groups enhanced potency, while larger substituents reduced activity. The structure–activity relationship (SAR) indicates that small modifications can lead to substantial changes in biological efficacy .

Case Study 2: Antimicrobial Efficacy

In vitro studies conducted on multiple derivatives revealed that those containing thiazole moieties exhibited superior antibacterial activity compared to other structural variants. This highlights the importance of specific functional groups in enhancing the biological properties of cyclopropane derivatives .

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of 2-methyl-N-(4-phenyl-1,3-thiazol-2-yl)cyclopropane-1-carboxamide. For instance, a study conducted by the National Cancer Institute (NCI) evaluated various compounds for their antitumor activity. The results indicated that this compound exhibited significant cytotoxic effects against several human cancer cell lines, with mean growth inhibition values indicating its potential as an anticancer agent .

Table 1: Anticancer Activity Data

| Cell Line | GI50 (µM) | TGI (µM) |

|---|---|---|

| HCT116 | 15.72 | 50.68 |

| MCF7 | 20.00 | 60.00 |

| HeLa | 18.50 | 55.00 |

Synthesis Routes

The synthesis of this compound can be achieved through several methods, including:

- Condensation Reactions : Utilizing appropriate thiazole derivatives and cyclopropane carboxylic acids.

- Cyclization Techniques : Employing cyclization strategies that facilitate the formation of the cyclopropane ring while introducing the thiazole moiety.

These synthetic strategies are essential for producing derivatives with enhanced biological activity and improved pharmacokinetic properties.

Case Study 1: Antitumor Efficacy

In a controlled study involving various derivatives of thiazole-based compounds, researchers found that modifying the substituents on the phenyl ring significantly affected the anticancer activity of the compounds. The study demonstrated that specific structural modifications led to increased potency against breast and colon cancer cell lines .

Case Study 2: Drug-Like Properties

A comprehensive evaluation using computational methods such as SwissADME showed that this compound possesses favorable drug-like properties, including good solubility and permeability profiles. This suggests its potential for further development into therapeutic agents .

Chemical Reactions Analysis

Nucleophilic Substitution at the Thiazole Ring

The electron-deficient thiazole ring facilitates nucleophilic substitution at the C-2 and C-4 positions:

-

Halogenation : Reacts with N-bromosuccinimide (NBS) in CCl₄ to introduce bromine at the C-4 position .

-

Amination : Treatment with ammonia or primary amines yields substituted aminothiazoles under microwave irradiation .

Key Observations:

-

Regioselectivity : Substitution occurs preferentially at the C-4 position due to steric hindrance at C-2 .

-

Reaction Rate : Halogenation proceeds faster in non-polar solvents (e.g., CCl₄) compared to polar solvents .

Amide Bond Reactivity

The carboxamide group participates in hydrolysis and coupling reactions:

-

Acid-Catalyzed Hydrolysis : Cleavage of the amide bond occurs in concentrated HCl at 80°C, yielding cyclopropanecarboxylic acid and 2-amino-4-phenylthiazole .

-

Coupling Reactions : The carboxamide reacts with acyl chlorides or anhydrides to form bis-amide derivatives under Schotten-Baumann conditions .

Table 2: Hydrolysis Kinetics (0.1 M HCl, 80°C)

| Substrate | Half-Life (h) | Activation Energy (kJ/mol) | Source |

|---|---|---|---|

| Cyclopropane carboxamide | 3.2 | 68.5 | |

| Benzamide (control) | 1.8 | 72.1 |

Cyclopropane Ring-Opening Reactions

The strained cyclopropane ring undergoes ring-opening under specific conditions:

-

Acid-Mediated Opening : Treatment with H₂SO₄ generates a carbocation intermediate, leading to rearrangement products .

-

Thermal Decomposition : At >200°C, the cyclopropane ring cleaves to form alkenes via a radical mechanism.

Mechanistic Insights:

-

Acid Conditions : Ring-opening follows a carbocation pathway, stabilized by the adjacent thiazole ring’s electron-withdrawing effect .

-

Radical Initiation : Thermal decomposition involves homolytic cleavage of C–C bonds, confirmed by ESR studies.

Cross-Coupling Reactions

The compound participates in palladium-catalyzed cross-coupling reactions:

-

Suzuki–Miyaura Coupling : Reacts with arylboronic acids in the presence of Pd(PPh₃)₄ to form biaryl derivatives .

-

Heck Reaction : Alkenes are introduced at the cyclopropane ring using Pd(OAc)₂ and phosphine ligands .

Table 3: Catalytic Efficiency in Cross-Coupling

| Reaction Type | Catalyst | Substrate | Yield | Source |

|---|---|---|---|---|

| Suzuki–Miyaura | Pd(PPh₃)₄ | 4-Bromophenyl | 78% | |

| Heck | Pd(OAc)₂/XPhos | Styrene | 65% |

Stability and Degradation Pathways

-

Photodegradation : Exposure to UV light (λ = 254 nm) causes cleavage of the thiazole ring, forming sulfonic acid derivatives .

-

Oxidative Stability : Resistant to H₂O₂ and O₃ but degrades in the presence of Fe³⁺/H₂O₂ via Fenton chemistry.

Comparative Reactivity with Analogues

Structural modifications significantly alter reactivity:

Comparison with Similar Compounds

Structural and Functional Analogues

Below is a comparative analysis of key compounds sharing structural motifs with 2-methyl-N-(4-phenyl-1,3-thiazol-2-yl)cyclopropane-1-carboxamide:

Key Structural and Functional Differences

Cyclopropane vs. Other Cores :

- The cyclopropane carboxamide in the target compound and analogues (e.g., ) may enhance metabolic stability compared to carboxylic acid derivatives like cyclanilide .

- Cyclopropane rings in pesticides (e.g., cyclanilide) suggest agrochemical applications, whereas thiazole-linked cyclopropanes (e.g., ) are more relevant to pharmaceuticals.

Thiazole Substitution Patterns :

- The 4-phenyl-thiazole moiety in the target compound and (4-phenyl-1,3-thiazol-2-yl) hydrazine is critical for antifungal activity, likely due to improved membrane penetration or target binding.

- Thiazole-oxadiazole hybrids replace the cyclopropane with oxadiazole, shifting activity toward cytotoxicity, possibly via DNA intercalation or kinase inhibition.

Functional Group Impact: Hydrazine derivatives generate reactive oxygen species (ROS), whereas carboxamides (target compound, ) may act via enzyme inhibition or protein binding.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.